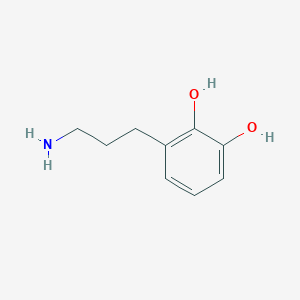
3-(3-Aminopropyl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Aminopropyl)benzene-1,2-diol, also known as 4-(3-aminopropyl)-benzene-1,2-diol, is a compound that has garnered significant interest due to its versatile applications in various fields. This compound is structurally related to dopamine, a well-known neurotransmitter, and shares similar catechol and amine functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropyl)benzene-1,2-diol typically involves the reaction of catechol with 3-aminopropylamine under controlled conditions. One common method includes the use of sodium periodate as an oxidizing agent to facilitate the polymerization of the dopamine analogue . The reaction is usually carried out in an aqueous medium, and the reaction vessels are often covered with aluminum foil to prevent evaporation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminopropyl)benzene-1,2-diol undergoes various chemical reactions, including:
Substitution: The amine group can participate in substitution reactions, where it can be replaced by other functional groups such as azides.
Common Reagents and Conditions
Oxidizing Agents: Sodium periodate is commonly used for oxidation reactions.
Solvents: Water and organic solvents are used depending on the reaction requirements.
Major Products
The major products formed from these reactions include polymeric materials with varying morphologies and solubilities .
Scientific Research Applications
3-(3-Aminopropyl)benzene-1,2-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Aminopropyl)benzene-1,2-diol involves its interaction with molecular targets through its catechol and amine functionalities. These interactions can lead to the formation of polymeric structures and surface coatings with enhanced properties .
Comparison with Similar Compounds
Similar Compounds
Dopamine: Shares structural similarities but differs in the length of the aliphatic chain.
Norepinephrine: Another catecholamine with similar functionalities but different biological roles.
Uniqueness
3-(3-Aminopropyl)benzene-1,2-diol is unique due to its enhanced surface coating properties and faster molecular assembly compared to dopamine . This makes it a valuable compound for developing advanced materials with specific functional properties .
Properties
IUPAC Name |
3-(3-aminopropyl)benzene-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-6-2-4-7-3-1-5-8(11)9(7)12/h1,3,5,11-12H,2,4,6,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTKDZLYRZHTOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
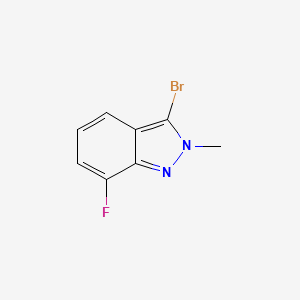
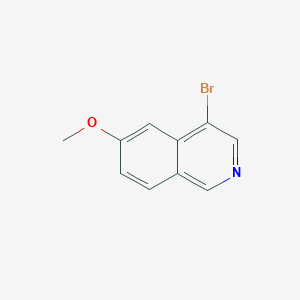
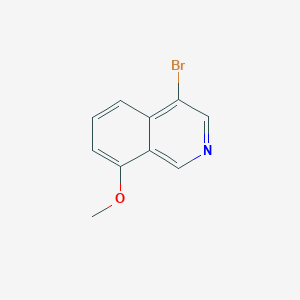
![3-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid](/img/structure/B7964565.png)

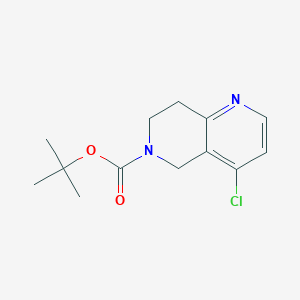
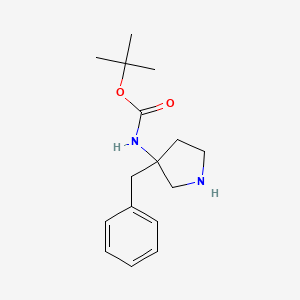
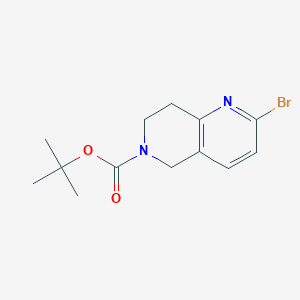
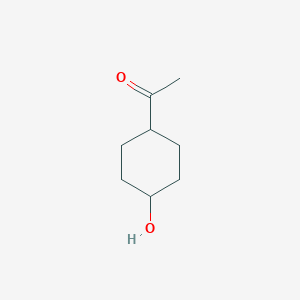
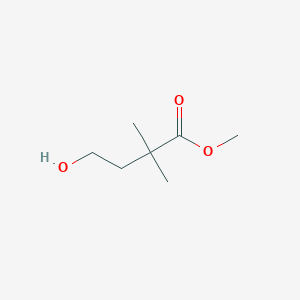
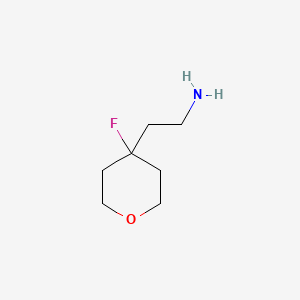
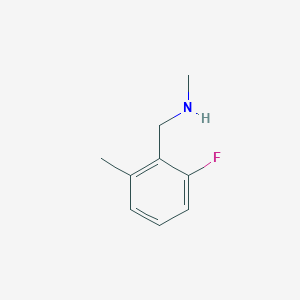
amine](/img/structure/B7964635.png)
![3-cyclobutyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B7964642.png)
